molecular formula C19H18N2O3S B12588430 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- CAS No. 642084-21-7

2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-

Cat. No.: B12588430
CAS No.: 642084-21-7
M. Wt: 354.4 g/mol
InChI Key: BGPPUVHHJZTTDF-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- is a chemical compound with the molecular formula C19H18N2O3S and a molecular weight of 354.423 This compound is characterized by the presence of a pyridine ring substituted with an amine group and a phenylsulfonylmethylphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridinamine with a phenylsulfonylmethylphenylmethoxy precursor under specific conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

642084-21-7

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[[2-(benzenesulfonylmethyl)phenyl]methoxy]pyridin-2-amine

InChI

InChI=1S/C19H18N2O3S/c20-19-18(11-6-12-21-19)24-13-15-7-4-5-8-16(15)14-25(22,23)17-9-2-1-3-10-17/h1-12H,13-14H2,(H2,20,21)

InChI Key

BGPPUVHHJZTTDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2COC3=C(N=CC=C3)N

Origin of Product

United States

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